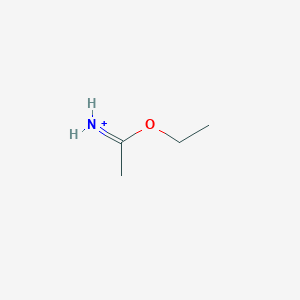
Ethylacetimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylacetimidate, also known as this compound, is a useful research compound. Its molecular formula is C4H10NO+ and its molecular weight is 88.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biochemical Applications
1.1 Modification of Proteins
Ethyl acetimidate is primarily utilized for the chemical modification of proteins. A notable application includes the amidination of carbonic anhydrase, a crucial enzyme in various physiological processes. This modification enhances the enzyme's stability and activity, making it a valuable tool in biochemical research .
1.2 Labeling Studies
In studies involving lipid-containing structures, ethyl acetimidate has been employed as a labeling agent. For instance, research on bacteriophage PR4 utilized ethyl acetimidate to investigate the organization of phospholipids within its membrane. The study revealed that approximately 50% of phosphatidylethanolamine molecules reacted rapidly with ethyl acetimidate, indicating its effectiveness in penetrating lipid bilayers and facilitating structural analysis .
Synthetic Chemistry Applications
2.1 Synthesis of Bioactive Compounds
Ethyl acetimidate serves as a reagent in the synthesis of various bioactive compounds. It has been used to prepare derivatives such as methyl 2-methyl-2-thiazoline-4-carboxylate hydrochloride, showcasing its utility in organic synthesis . The ability to modify molecular structures through ethyl acetimidate reactions opens avenues for developing new pharmaceuticals and agrochemicals.
2.2 Reaction Conditions and Yields
The synthesis involving ethyl acetimidate often requires specific conditions to optimize yields. For example, one study reported a yield of 51% when ethyl acetimidate was reacted with 4-fluoro-ortho-phenylenediamine under controlled conditions, highlighting its effectiveness in generating desired products .
Data Table: Summary of Applications
| Application | Description | Yield/Outcome |
|---|---|---|
| Protein Modification | Amidination of carbonic anhydrase for enhanced stability and activity | Not specified |
| Lipid Labeling | Labeling phospholipids in bacteriophage PR4 to study membrane organization | 50% rapid reaction |
| Synthesis of Bioactive Compounds | Preparation of methyl 2-methyl-2-thiazoline-4-carboxylate hydrochloride | Not specified |
| Reaction with 4-Fluoro-Ortho-Phenylenediamine | Yield of synthesized compound (2-methyl-5-fluorobenzimidazole) | 51% |
Case Studies
Case Study 1: Amidination of Carbonic Anhydrase
In a study published in The Journal of Biological Chemistry, researchers demonstrated the successful amidination of human erythrocyte carbonic anhydrase using ethyl acetimidate. The modified enzyme exhibited improved catalytic efficiency, underscoring the significance of this reagent in enzyme engineering .
Case Study 2: Structural Analysis Using Ethyl Acetimidate
A labeling study conducted on bacteriophage PR4 provided insights into the membrane structure using ethyl acetimidate as a permeant reagent. The findings indicated that ethyl acetimidate could effectively label membrane proteins, aiding in understanding their spatial arrangement and interactions within lipid bilayers .
Propiedades
Fórmula molecular |
C4H10NO+ |
|---|---|
Peso molecular |
88.13 g/mol |
Nombre IUPAC |
1-ethoxyethylideneazanium |
InChI |
InChI=1S/C4H9NO/c1-3-6-4(2)5/h5H,3H2,1-2H3/p+1 |
Clave InChI |
JMIAPORGEDIDLT-UHFFFAOYSA-O |
SMILES canónico |
CCOC(=[NH2+])C |
Sinónimos |
ethyl acetimidate ethyl acetimidate hydrochloride ethyl acetimidate, 14C-labeled ethylacetimidate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















